molecular formula C10H16N4O B255955 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one

Katalognummer B255955
Molekulargewicht: 208.26 g/mol
InChI-Schlüssel: SKEAEJWGGXEMOQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one, also known as CCT137690, is a small molecule inhibitor that has shown promising results in scientific research.

Wirkmechanismus

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one inhibits the activity of the enzyme CDK9, which is involved in the regulation of gene transcription. CDK9 plays a crucial role in the transcriptional elongation process by phosphorylating RNA polymerase II. 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one binds to the ATP-binding site of CDK9, preventing its activity and thereby inhibiting gene transcription (5).
Biochemical and Physiological Effects
3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells (6). In addition, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been found to inhibit the expression of cytokines and chemokines, which are involved in the immune response (7). Furthermore, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been found to reduce the production of HCV in infected cells (3).

Vorteile Und Einschränkungen Für Laborexperimente

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have potent inhibitory activity against CDK9, making it a useful tool for studying the role of CDK9 in gene transcription. However, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one also has some limitations. It has been found to have off-target effects on other CDKs, which could complicate the interpretation of experimental results (8).

Zukünftige Richtungen

There are several future directions for the study of 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one. One potential direction is to investigate its potential as a therapeutic agent for autoimmune diseases. Another direction is to explore its antiviral activity against other viruses besides HCV. Furthermore, further research is needed to understand the off-target effects of 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one and to develop more specific CDK9 inhibitors.
Conclusion
In conclusion, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one is a small molecule inhibitor that has shown promising results in scientific research. It has potential as a therapeutic agent for cancer, autoimmune diseases, and viral infections. Further research is needed to fully understand its mechanism of action and to develop more specific CDK9 inhibitors.

Synthesemethoden

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one can be synthesized using a multi-step process involving the reaction of various reagents. The synthesis of 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been described in detail in scientific literature (1). The process involves the reaction of 4-chloro-3,5-dimethylphenol with cyclohexylamine, followed by the reaction of the resulting product with 2-amino-4-methylpyridine. The final step involves the reaction of the intermediate product with cyanogen bromide to yield 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one.

Wissenschaftliche Forschungsanwendungen

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have potential as a therapeutic agent in various scientific research studies. It has been found to inhibit the growth of cancer cells in vitro and in vivo (2). In addition, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been shown to have antiviral activity against the hepatitis C virus (HCV) (3). Furthermore, 3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one has been found to inhibit the proliferation of T cells, which could be useful in the treatment of autoimmune diseases (4).

Eigenschaften

Produktname

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one

Molekularformel

C10H16N4O

Molekulargewicht

208.26 g/mol

IUPAC-Name

3-(cyclohexylamino)-6-methyl-2H-1,2,4-triazin-5-one

InChI

InChI=1S/C10H16N4O/c1-7-9(15)12-10(14-13-7)11-8-5-3-2-4-6-8/h8H,2-6H2,1H3,(H2,11,12,14,15)

InChI-Schlüssel

SKEAEJWGGXEMOQ-UHFFFAOYSA-N

Isomerische SMILES

CC1=NNC(=NC1=O)NC2CCCCC2

SMILES

CC1=NNC(=NC1=O)NC2CCCCC2

Kanonische SMILES

CC1=NNC(=NC1=O)NC2CCCCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.